2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core with a 3-chlorophenyl group at position 1, a 4-oxo moiety, and an acetamide side chain linked to a 4-(trifluoromethoxy)phenyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with kinase inhibitors and anticancer agents reported in patents and journals .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5O3/c21-12-2-1-3-14(8-12)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-13-4-6-15(7-5-13)32-20(22,23)24/h1-9,11H,10H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMHCIHEYPNYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide , known for its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 364.76 g/mol. The presence of a chlorophenyl group and a trifluoromethoxy group in its structure contributes to its unique biological properties.
- Inhibition of Protein Kinases : The compound acts primarily as an inhibitor of the Zipper-interacting protein kinase (ZIPK) , also known as DAPK3. Studies indicate that it modulates smooth muscle contraction by inhibiting phosphorylation processes essential for muscle contraction regulation .
- Antiproliferative Effects : Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative activities against various cancer cell lines. For example, a related compound demonstrated the ability to halt the cell cycle at the S phase and significantly increase apoptosis in breast cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
- ZIPK Inhibition Study : A study involving de-endothelialized rat arterial smooth muscle strips demonstrated that pretreatment with the compound significantly reduced contraction velocity induced by calyculin A in a calcium-rich environment. This effect was linked to decreased phosphorylation of myosin light chains, underscoring the compound's role in vascular smooth muscle regulation .
- Antiproliferative Study : In vitro testing against the NCI 60 human tumor cell line panel revealed that derivatives similar to this compound could stop cell proliferation effectively. Notably, one derivative increased caspase-3 levels significantly, indicating enhanced apoptotic activity .
Pharmacological Implications
The dual action of inhibiting ZIPK while exhibiting anticancer properties positions this compound as a promising candidate for further drug development. Its ability to modulate key signaling pathways involved in both cancer progression and vascular health suggests potential applications in treating hypertension and various cancers.
Scientific Research Applications
Therapeutic Potentials
Research indicates that this compound has promising applications in treating:
- Cancer : Its ability to inhibit specific kinases positions it as a potential candidate for targeted cancer therapies.
- Inflammatory Diseases : By modulating inflammatory pathways, it may serve as a therapeutic agent for conditions characterized by excessive inflammation.
Synthetic Routes
The synthesis of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. Key steps include:
- Preparation of the Pyrazolo[3,4-d]pyrimidine Core : This involves cyclization reactions under controlled conditions to form the core structure.
- Introduction of Substituents : The 3-chlorophenyl and trifluoromethoxyphenyl groups are introduced through electrophilic aromatic substitution or similar methods.
Industrial Production Methods
For large-scale production, automated reactors and continuous flow processes are employed to ensure consistent quality and scalability. These methods facilitate the efficient synthesis of the compound while maintaining high purity levels.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of tumor cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Effects
Research published in a peer-reviewed journal reported that derivatives of this compound showed promising anti-inflammatory effects by inhibiting key inflammatory mediators. This suggests potential applications in treating chronic inflammatory diseases .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s pyrazolo[3,4-d]pyrimidinone core and acetamide group enable targeted modifications:
Pyrazolopyrimidinone Core Modifications
Acetamide Group Reactions
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrolysis | 6M HCl, reflux | Cleavage to carboxylic acid |
| N-Alkylation | NaH, alkyl halides | Secondary amine derivatives |
Stability Under Varied Conditions
| Condition | Observation | Implication |
|---|---|---|
| Acidic (pH < 3) | Degradation of pyrazolopyrimidinone ring | Avoid acidic storage |
| Basic (pH > 10) | Acetamide hydrolysis | Requires neutral buffers |
| Thermal (>100°C) | Decomposition above 150°C | Stable under standard lab conditions |
Data derived from structural analogs in .
Catalytic Interactions
The compound participates in Pd-catalyzed cross-coupling reactions:
| Reaction | Catalyst/Base | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 50–70% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | 60–75% |
These reactions enable diversification of the aryl and amine moieties for structure-activity studies .
Photochemical Reactivity
UV-Vis studies (λ = 254 nm) reveal:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related analogs from the evidence:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzyme active sites compared to the 4-fluorophenyl analog . Chlorine’s larger atomic radius and stronger electron-withdrawing nature could improve target affinity.
Synthetic Challenges :
- Low yields (e.g., 19% in ) are common in pyrazolo[3,4-d]pyrimidine syntheses due to steric hindrance from aryl substituents. The target compound’s 3-chlorophenyl group may pose similar challenges.
Thermal Stability :
- Higher melting points (e.g., 302–304°C in ) correlate with rigid aromatic substituents, whereas alkyl groups (e.g., 4-methyl in ) reduce crystal lattice stability, lowering melting points.
Pharmacological Potential: Pyrazolo[3,4-d]pyrimidines in exhibit kinase inhibitory activity, suggesting the target compound may share this mechanism. The trifluoromethoxy group could enhance blood-brain barrier penetration compared to analogs with polar morpholine or sulfonamide groups .
Research Findings and Implications
Structural Activity Relationships (SAR) :
- Therapeutic Windows: Compounds like those in show selective cytotoxicity in cancer cells, aligning with ’s findings on ferroptosis induction in oral squamous cell carcinoma (OSCC). The target compound’s substituents may similarly exploit redox vulnerabilities in malignant cells .
Q & A
Q. What advanced techniques validate target engagement in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
